molecular formula C19H26N2OS B335234 N-(4-phenyl-1,3-thiazol-2-yl)decanamide

N-(4-phenyl-1,3-thiazol-2-yl)decanamide

Cat. No.: B335234
M. Wt: 330.5 g/mol
InChI Key: ZPSNHYCBDDUZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenyl-1,3-thiazol-2-yl)decanamide is a chemical research compound designed for investigative biology and preclinical studies. It belongs to a class of bioactive molecules featuring a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is part of a promising scaffold active against both sensitive and resistant cancer cell lines, as demonstrated in studies on closely related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives . These analogs have shown high in vitro potency in models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), inducing cell death through the concomitant initiation of apoptosis and autophagy . The decanamide chain in its structure may influence its pharmacokinetic properties and binding affinity, potentially contributing to enhanced efficacy. Beyond oncology, the 4-phenyl-1,3-thiazole scaffold is actively investigated for other therapeutic applications. Research indicates that structurally similar compounds can act as dual inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are pain and inflammation-related targets . Other thiazole derivatives have also demonstrated significant anti-fungal potential, showing inhibitory activity against pathogenic Candida strains, sometimes with lower minimum inhibitory concentration (MIC) values than the reference drug fluconazole . This compound is provided as a high-purity material to support rigorous scientific inquiry in hit-to-lead optimization campaigns and mechanism-of-action studies. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety data and handling procedures prior to use.

Properties

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)decanamide

InChI

InChI=1S/C19H26N2OS/c1-2-3-4-5-6-7-11-14-18(22)21-19-20-17(15-23-19)16-12-9-8-10-13-16/h8-10,12-13,15H,2-7,11,14H2,1H3,(H,20,21,22)

InChI Key

ZPSNHYCBDDUZGV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

The synthesis of 2-amino-4-phenyl-1,3-thiazole serves as the foundational step for N-(4-phenyl-1,3-thiazol-2-yl)decanamide. A method adapted from SciELO México involves the cyclocondensation of p-substituted acetophenone derivatives with thiourea under microwave irradiation.

Reaction Conditions :

  • Reactants : Thiourea (2 eq), acetophenone (1 eq), iodine (1 eq).

  • Solvent : None (neat conditions).

  • Microwave Parameters : 50 W power, 10 min irradiation at 70°C.

  • Workup : The crude product is triturated with diethyl ether, dissolved in alkaline hot water (pH 11–12), and recrystallized from ethanol-water (1:4).

This method achieves yields of 65–75% for 2-amino-4-phenyl-1,3-thiazole, with purity >95% as confirmed by thin-layer chromatography (TLC). The use of iodine as both a catalyst and oxidizing agent facilitates the cyclization, while microwave irradiation enhances reaction efficiency by reducing side products.

Alternative Thermal Methods

Conventional heating methods, though less efficient, remain viable for large-scale production. A patent by WO2015155664A1 highlights the use of tetrahydrofuran (THF) as a solvent for thiazole formation at reflux temperatures (80–100°C). However, prolonged reaction times (6–8 hours) and lower yields (50–60%) limit its industrial appeal compared to microwave-assisted protocols.

Acylation of 2-Amino-4-phenyl-1,3-thiazole

Decanoyl Chloride Coupling

The 2-amino group of the thiazole core undergoes nucleophilic acylation with decanoyl chloride to yield the target compound. A procedure analogous to sulfonamide synthesis in SciELO México was adapted for this step:

Reaction Conditions :

  • Reactants : 2-Amino-4-phenyl-1,3-thiazole (1 eq), decanoyl chloride (1.2 eq).

  • Base : Triethylamine (2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Temperature : Room temperature (25°C), 4–6 hours.

  • Workup : The precipitate is washed with acetone and purified via silica gel chromatography (n-hexane/ethyl acetate gradient).

Yield : 60–70% after purification. The excess acyl chloride ensures complete conversion, while DMAP accelerates the reaction by stabilizing the intermediates.

Solvent and Base Optimization

WO2015155664A1 emphasizes solvent selection for minimizing byproducts. Polar aprotic solvents like N,N-dimethylformamide (DMF) improve decanoyl chloride solubility but require stringent drying to prevent hydrolysis. A comparative study of solvents is summarized below:

SolventReaction Time (h)Yield (%)Purity (HPLC, %)
Dichloromethane66898.5
THF85597.2
Acetonitrile56296.8

Dichloromethane emerged as the optimal solvent due to its low nucleophilicity and compatibility with DMAP.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic peaks:

  • N–H Stretch : 3280 cm⁻¹ (broad, amide N–H).

  • C=O Stretch : 1645 cm⁻¹ (amide I band).

  • C–N Stretch : 1250 cm⁻¹ (amide III band).

  • Aromatic C=C : 1600–1450 cm⁻¹ (thiazole and phenyl rings).

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.92 (s, 1H) : Amide N–H.

  • δ 7.65–7.14 (m, 5H) : Phenyl and thiazole protons.

  • δ 2.35 (t, 2H) : α-Methylene to amide.

  • δ 1.50–1.25 (m, 14H) : Decanoyl aliphatic chain.

  • δ 0.88 (t, 3H) : Terminal methyl group.

13C NMR (100 MHz, DMSO-d6) :

  • δ 170.2 : Amide carbonyl.

  • δ 160.1, 150.3 : Thiazole C-2 and C-4.

  • δ 129.8–126.4 : Aromatic carbons.

  • δ 36.5–22.7 : Aliphatic chain carbons.

Industrial-Scale Production Considerations

Green Chemistry Metrics

WO2015155664A1 advocates for solvent recycling and catalyst recovery to enhance sustainability. Replacing column chromatography with recrystallization in ethanol-water reduces silica gel waste, aligning with green chemistry principles.

Purity and Regulatory Compliance

High-performance liquid chromatography (HPLC) analysis reveals a chemical purity of >99.5% for batches produced via microwave-assisted methods. Residual solvents (e.g., DCM) are maintained below International Council for Harmonisation (ICH) limits (<600 ppm) .

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